
2,2-Dimethyl-3-acetyloxypropionyl chloride
Übersicht
Beschreibung
2,2-Dimethyl-3-acetyloxypropionyl chloride is an organic compound with the molecular formula C7H11ClO3 It is a derivative of propionic acid and is characterized by the presence of an acetyloxy group and a chloride group attached to a propionyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-acetyloxypropionyl chloride typically involves the acylation of 2,2-dimethyl-3-hydroxypropionic acid. The process can be summarized as follows:
Starting Material: 2,2-Dimethyl-3-hydroxypropionic acid.
Acylation: The hydroxyl group of the starting material is acylated using acetyl chloride in the presence of a base such as pyridine. This step results in the formation of 2,2-Dimethyl-3-acetyloxypropionic acid.
Chlorination: The acetyloxypropionic acid is then treated with thionyl chloride (SOCl2) to replace the hydroxyl group with a chloride group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-acetyloxypropionyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2,2-Dimethyl-3-hydroxypropionic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH); reaction conditions include room temperature or slight heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether; reaction conditions include low temperature and inert atmosphere.
Major Products
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,2-Dimethyl-3-hydroxypropionic acid and hydrochloric acid.
Reduction: 2,2-Dimethyl-3-hydroxypropionic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-acetyloxypropionyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the preparation of specialty polymers and copolymers with unique properties.
Bioconjugation: It is employed in the modification of biomolecules for bioconjugation studies, aiding in the development of novel biotherapeutics.
Medicinal Chemistry: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-acetyloxypropionyl chloride is primarily based on its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various molecules, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-hydroxypropionyl chloride: Similar structure but with a hydroxyl group instead of an acetyloxy group.
2,2-Dimethyl-3-acetyloxypropionic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
2,2-Dimethyl-3-acetyloxypropionamide: Similar structure but with an amide group instead of a chloride group.
Uniqueness
2,2-Dimethyl-3-acetyloxypropionyl chloride is unique due to the presence of both an acetyloxy group and a chloride group, which imparts distinct reactivity. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to acylate nucleophiles and undergo substitution reactions distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
(3-chloro-2,2-dimethyl-3-oxopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)11-4-7(2,3)6(8)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLIKVWTVQNSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458287 | |
| Record name | 2,2-dimethyl-3-acetyloxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58908-50-2 | |
| Record name | 2,2-dimethyl-3-acetyloxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

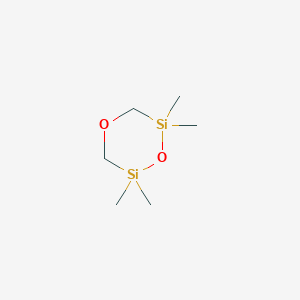
![7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054127.png)


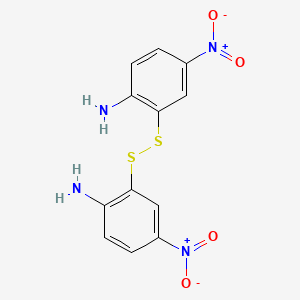

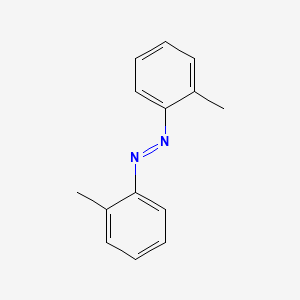
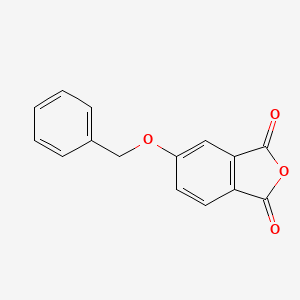
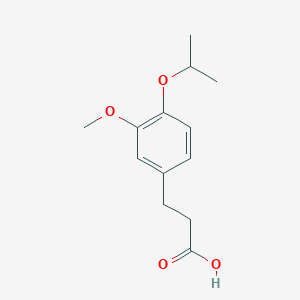


![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)

